5-Methoxyazepan-2-one

Description

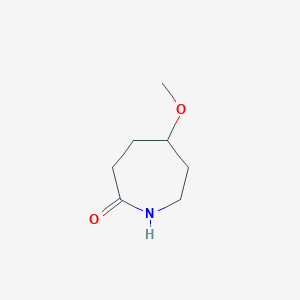

5-Methoxyazepan-2-one is a seven-membered lactam (azepanone) featuring a methoxy (-OCH₃) substituent at the 5-position of the ring. As a cyclic amide, its structure combines the reactivity of a lactam with the electronic and steric effects of the methoxy group.

Properties

IUPAC Name |

5-methoxyazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNFWBQOJEVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-Methoxyazepan-2-one may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the cyclization and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyazepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws on structural analogs from the provided evidence to infer properties and applications of 5-Methoxyazepan-2-one. Key comparisons include lactam derivatives, methoxy-substituted compounds, and benzodiazepines.

Structural Comparison with Lactam Derivatives

- Ring Size and Reactivity : Unlike Oxazepam’s fused aromatic-lactam system, this compound’s isolated lactam ring may exhibit greater conformational flexibility, influencing its reactivity in ring-opening polymerizations or peptide coupling reactions.

- Methoxy vs. Chloro Substituents : Oxazepam’s chlorine substituents enhance lipophilicity and receptor binding in pharmaceuticals, whereas the methoxy group in this compound could improve solubility or serve as a directing group in synthesis .

Functional Group Comparison

- Methoxy-Substituted Compounds: 5-Acetyl-2-methoxybenzaldehyde (): An aromatic aldehyde with methoxy and acetyl groups. The methoxy group in aromatic systems typically donates electron density via resonance, stabilizing intermediates in electrophilic substitution. In contrast, the aliphatic methoxy group in this compound may reduce ring strain or modulate hydrogen-bonding interactions . (E)-5-methoxy-5-oxopent-3-enoic acid (): The acyclic methoxy-ketone system suggests reactivity in conjugate additions or cyclizations, diverging from the lactam’s ring-stabilized behavior .

Physicochemical Properties

While specific data for this compound are absent, comparisons can be inferred:

- Solubility : Methoxy groups generally enhance water solubility compared to hydrophobic substituents (e.g., chlorine in Oxazepam).

- Stability : Lactams are prone to hydrolysis under acidic or basic conditions. The methoxy group’s electron-donating effect may slow hydrolysis relative to unsubstituted azepan-2-one.

Biological Activity

5-Methoxyazepan-2-one is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound, also known as a derivative of azepane, features a seven-membered ring structure with a methoxy group. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effective inhibition rates. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 4 | 8 |

| Pseudomonas aeruginosa | 16 | 32 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown promising results:

- MCF-7 Cells : The compound exhibited an IC50 value of 12 µM, indicating effective cytotoxicity.

- HeLa Cells : An IC50 value of 15 µM was recorded, supporting its potential as an anticancer agent.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Modifications to the methoxy group or the azepane ring can enhance potency and selectivity. Research indicates that substituents at specific positions on the azepane ring can significantly impact both antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Efficacy : A study explored the effects of various derivatives of azepan compounds, including this compound, against resistant strains of bacteria. The findings highlighted that certain modifications increased efficacy against multidrug-resistant strains.

- Cancer Cell Line Studies : Another investigation focused on the effect of this compound on apoptosis in MCF-7 cells. The study utilized flow cytometry to analyze cell death pathways, revealing that the compound significantly increased early apoptotic cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.